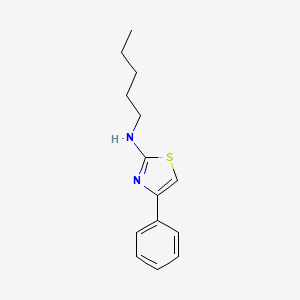
N-戊基-4-苯基-1,3-噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-pentyl-4-phenyl-1,3-thiazol-2-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C14H18N2S and a molecular weight of 246.37 .
Synthesis Analysis
The synthesis of compounds similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” has been reported in the literature. The compounds were synthesized using the methodology of Hantzsch and Weber .Molecular Structure Analysis
The molecular structure of “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is defined by its molecular formula, C14H18N2S . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.科学研究应用
LED-Induced Polymerization
N-戊基-4-苯基-1,3-噻唑-2-胺衍生物已被开发为近紫外和可见LED下自由基和阳离子聚合的光引发剂。这些衍生物表现出更高的聚合效率,并能克服氧气抑制,使它们在材料科学和聚合物化学中具有优势(Zhang et al., 2015)。
1,3-偶极环加成化学
这些化合物用于通过叠氮化物和1,3-噻唑-5(4H)-硫酮的1,3-偶极环加成形成N-(1,3-噻唑-5(4H)-基)胺。这个过程有助于合成有机化学,特别是在创建少有研究的噻唑衍生物方面(Pekcan & Heimgartner, 1988)。
抗菌应用
N-戊基-4-苯基-1,3-噻唑-2-胺衍生物显示出作为抗菌剂的潜力。其中一些衍生物对致病菌株,特别是革兰氏阳性细菌株,表现出比参考药物更强的抗菌活性(Bikobo et al., 2017)。
驱虫和抗菌筛选
这些衍生物已被合成并显示出强效的驱虫和抗菌活性,表明它们在开发治疗感染和寄生虫病的新疗法方面具有潜力(Bhandari & Gaonkar, 2016)。
微波辅助Hantzsch噻唑合成
这些化合物通过微波辅助方法合成,展示了在制药化学和药物设计中的效率(Kamila, Mendoza, & Biehl, 2012)。
生物应用的新型噻唑衍生物
N-戊基-4-苯基-1,3-噻唑-2-胺衍生物显示出抗氧化性能,增加了在制药研究和开发中的价值(Jaishree et al., 2012)。
作用机制
While the exact mechanism of action for “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is not specified, compounds with similar structures have been studied for their antileishmanial activity . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds .
未来方向
Compounds with structures similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” have been suggested as potential scaffolds for the development of new antileishmanial agents . Future research could explore this potential further, as well as investigate other possible therapeutic applications for the compound.
属性
IUPAC Name |
N-pentyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVWYUXTGEBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2421970.png)
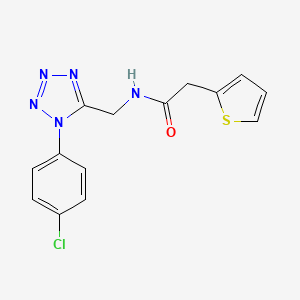
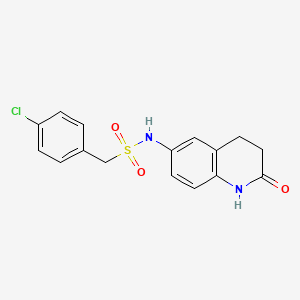
![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)
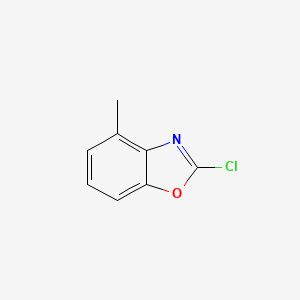
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2421980.png)
![N-(4-acetylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2421981.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)
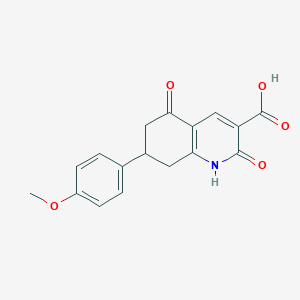
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)